1-(1,3-Thiazol-4-yl)pentan-1-amine
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Overview
Description
1-(1,3-Thiazol-4-yl)pentan-1-amine is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. This particular compound has a thiazole ring substituted at the 4-position with a pentan-1-amine group. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Thiazol-4-yl)pentan-1-amine typically involves the reaction of thiazole derivatives with appropriate amine precursors. One common method is the nucleophilic substitution reaction where a thiazole derivative reacts with a pentan-1-amine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher efficiency and yield. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Thiazol-4-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-(1,3-Thiazol-4-yl)pentan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-4-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Thiazol-2-yl)propan-1-amine: Another thiazole derivative with similar biological activities.
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
1-(1,3-Thiazol-4-yl)pentan-1-amine is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its pentan-1-amine group provides additional functional versatility, making it valuable for various applications .
Biological Activity
1-(1,3-Thiazol-4-yl)pentan-1-amine is a compound that belongs to the thiazole family, known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, and they have been extensively studied for their potential in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.
The compound features a thiazole ring substituted at the 4-position with a pentan-1-amine group. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield different derivatives that may exhibit distinct biological activities.
Property | Value |
---|---|
Molecular Formula | C₇H₁₃N₃S |
Molecular Weight | 157.26 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown effectiveness comparable to established antimicrobial agents. The mechanism of action is believed to involve inhibition of specific enzymes critical for microbial growth.
Antifungal Activity
The antifungal potential of this compound has been highlighted in several studies. In vitro assays demonstrated that it possesses antifungal activity against pathogens such as Aspergillus niger and Candida albicans. Molecular docking studies suggest that its binding affinity to fungal receptors is comparable to known antifungal drugs like pyrimethanil, indicating its potential as a candidate for further development in antifungal therapies .
Case Studies
Case Study 1: Antifungal Efficacy
A study conducted by researchers involved testing the antifungal activity of this compound against Botryosphaeria ribis. The results indicated that the compound exhibited antifungal effects similar to those of pyrimethanil, suggesting its viability as a future antifungal drug candidate .
Case Study 2: Antimicrobial Spectrum
Another investigation assessed the antimicrobial spectrum of this compound against various bacterial strains including Escherichia coli and Bacillus subtilis. The findings revealed that it inhibited bacterial growth effectively, supporting its potential use in treating bacterial infections .
The biological activity of this compound is attributed to its interaction with molecular targets within microbial cells. The thiazole ring may interact with enzymes involved in metabolic pathways critical for microbial survival. This interaction disrupts normal cellular functions, leading to cell death.
Comparison with Similar Compounds
Several thiazole derivatives have been studied for their biological activities. A comparison with related compounds such as 2-Aminothiazole and Thiazole-4-carboxylic acid reveals that while they share some similarities in activity profiles, the unique substitution pattern of this compound contributes to distinct biological properties.
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |
---|---|---|---|
This compound | Moderate | High | Under Investigation |
2-Aminothiazole | High | Moderate | High |
Thiazole-4-carboxylic acid | Low | Low | Moderate |
Properties
Molecular Formula |
C8H14N2S |
---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-yl)pentan-1-amine |
InChI |
InChI=1S/C8H14N2S/c1-2-3-4-7(9)8-5-11-6-10-8/h5-7H,2-4,9H2,1H3 |
InChI Key |
CLCVEASSIUKDNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CSC=N1)N |
Origin of Product |
United States |
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